8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(4-butylpiperazin-1-yl)-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-3-4-8-26-9-11-27(12-10-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-6-5-7-16(22)13-15/h5-7,13H,3-4,8-12,14H2,1-2H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUDWTSIFKJFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine class. Its unique structure features a purine core with a butylpiperazine moiety and a chlorobenzyl group, which contribute to its potential biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The chemical formula of the compound is , with a molecular weight of approximately 430.9 g/mol. The structure can be represented as follows:
While specific mechanisms of action for This compound are not fully elucidated, preliminary studies suggest that it may interact with various enzymes and receptors involved in cellular signaling pathways. Potential targets include:
- Kinases : The compound may inhibit specific kinases that play roles in cancer progression and inflammatory responses.
- Receptors : It may also modulate receptor activities that are crucial in various biological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation by inhibiting pathways associated with pro-inflammatory cytokines.
- Anticancer Properties : Preliminary data suggest it may inhibit cancer cell proliferation through its interaction with specific cellular targets.
Comparative Analysis with Similar Compounds
To better understand its biological activity, we can compare it to related purine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-(4-bromobenzyl)piperazine derivative | Bromobenzyl instead of butyl | Potentially similar enzyme inhibition |
| 8-(N,N-diethylpiperazin-1-yl)-3-methylpurine | Diethyl group on piperazine | Varies based on substituents |
| 8-(4-chlorobenzyl)piperazine derivative | Chlorobenzyl group | Similarity in receptor interaction |
This table highlights the unique substitutions in This compound , which may influence its biological properties and therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition Assays : The compound has shown promise in inhibiting enzymes involved in inflammatory processes, indicating its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Modifications at Position 7 (Benzyl Substituent)
The 3-chlorobenzyl group distinguishes the target compound from analogs with alternative substitutions:
- 7-(4-Chlorobenzyl)-3-Methyl-8-(4-Methylpiperazin-1-yl)-1H-Purine-2,6(3H,7H)-Dione (): The para-chlorobenzyl group may alter steric interactions with target receptors compared to the meta-chloro isomer. This positional change could reduce binding affinity in systems sensitive to substituent orientation.
Modifications at Position 8 (Piperazinyl Substituent)
The 4-butylpiperazinyl group is critical for solubility and receptor engagement. Key analogs include:
- 8-(4-Methylpiperazin-1-yl)-7-(4-Chlorobenzyl)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione (): The shorter methyl chain reduces lipophilicity, which may decrease cellular uptake compared to the butyl analog .
- 8-((4-(3-Chlorophenyl)Piperazin-1-yl)Methyl)-1,3-Dimethyl-1H-Purine-2,6(3H,7H)-Dione (): The piperazinyl group is linked via a methylene bridge and substituted with a 3-chlorophenyl ring.
Combined Structural Variations
- 7-(2,6-Dichlorobenzyl)-8-((4-(Furan-2-Carbonyl)Piperazin-1-yl)Methyl)-1,3-Dimethyl-1H-Purine-2,6(3H,7H)-Dione (): The dichlorobenzyl group and furan-carbonyl substituent introduce steric bulk and hydrogen-bonding sites, which may enhance kinase inhibition but complicate synthesis .
- 8-(Butylamino)-7-(2-(Butylimino)-2-(3-Chlorophenyl)Ethyl)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione (): Replacing the piperazinyl group with a butylamino side chain simplifies the structure but may reduce conformational stability .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
